Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl-
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Overview
Description
Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- is an organic compound with a complex structure It is characterized by a cyclohexane ring substituted with a carboxylic acid group, a 2,4-dimethylphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 4-(2,4-dimethylphenyl)-1-methylcyclohexanone with a suitable Grignard reagent followed by acidic workup can yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve hydrogenation processes. For example, the hydrogenation of related cyclohexane derivatives under specific conditions can produce Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2,4-dimethyl-: This compound has a similar aromatic structure but lacks the cyclohexane ring.
Cyclohexanecarboxaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid group
Uniqueness
Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components
Properties
CAS No. |
61405-12-7 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22O2/c1-11-4-5-14(12(2)10-11)13-6-8-16(3,9-7-13)15(17)18/h4-5,10,13H,6-9H2,1-3H3,(H,17,18) |
InChI Key |
AIXHOCBDBRWDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCC(CC2)(C)C(=O)O)C |
Origin of Product |
United States |
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